4-Methylphenyl 1-thio-beta-D-glucopyranoside

Catalog No.
S1502921
CAS No.
1152-39-2
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenyl 1-thio-beta-D-glucopyranoside

CAS Number

1152-39-2

Product Name

4-Methylphenyl 1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

4-Methylphenyl 1-thio-beta-D-glucopyranoside (p-tolyl-β-thio-glucoside) is an aryl S-glycoside, a class of compounds where the anomeric oxygen of a sugar is replaced by a sulfur atom. This C-S bond grants significantly increased resistance to enzymatic and chemical hydrolysis compared to the corresponding O-glycosides. This stability makes thioglycosides like this one valuable as non-hydrolyzable substrate analogs for studying glycosidases, as potential enzyme inhibitors, or as stable glycosyl donors in chemical synthesis. The 4-methylphenyl (p-tolyl) aglycone group provides specific electronic and steric properties that differentiate its binding affinity and reactivity from other aryl thioglycosides.

Substituting this compound with its seemingly similar O-glycoside analog (4-Methylphenyl beta-D-glucopyranoside) is inappropriate for applications requiring metabolic or chemical stability, as the C-O bond is readily hydrolyzed by glycosidases and acid, whereas the C-S bond is highly resistant. Furthermore, replacing it with other aryl thioglycosides, such as the unsubstituted Phenyl 1-thio-beta-D-glucopyranoside, can lead to significant, unpredictable changes in biological activity. The electronic properties of the aryl aglycone directly influence binding affinity to enzyme active sites; for example, subtle substitutions on the phenyl ring can alter inhibitory potency against key targets like sodium-glucose cotransporters (SGLTs). Therefore, for reproducible results in enzymatic assays or predictable reactivity in glycosylation synthesis, specifying the 4-methylphenyl derivative is critical.

Superior Hydrolytic Stability Over O-Glycoside Analogs for Assay Reliability

Thioglycosides are widely recognized for their resistance to enzymatic hydrolysis, a critical feature for their use as enzyme inhibitors or stable substrate analogs. While direct comparative hydrolysis rates for the 4-methylphenyl derivative versus its specific O-linked counterpart are not detailed in the searched literature, extensive studies on other thioglycosides confirm this class-level property. For example, α(2→6)- and α(2→3)-linked thiosialosides showed no detectable hydrolysis by sialidase over 70 days, while their O-glycoside counterparts were readily cleaved. This profound difference in stability ensures that 4-Methylphenyl 1-thio-beta-D-glucopyranoside will not be consumed during enzymatic assays, providing a stable concentration and preventing the release of free glucose, which could otherwise interfere with results or exhibit product inhibition.

Evidence DimensionEnzymatic Hydrolysis Stability
Target Compound DataResistant to hydrolysis by glycosidases
Comparator Or BaselineCorresponding O-glycosides (readily hydrolyzed)
Quantified DifferenceQualitatively profound; O-glycosides are labile while S-glycosides are stable over extended periods (e.g., 70 days in a thiosialoside study)
ConditionsIncubation with relevant glycosidase enzymes (e.g., β-glucosidases, sialidases).

This stability is essential for its use as a reliable negative control, a competitive inhibitor in kinetic studies, or a stable metabolic decoy where product release would confound the experiment.

Structurally-Defined Inhibitory Potency Against Fungal β-Glucosidase

In a study of β-glucosidase from Aspergillus oryzae, 4-Methylphenyl 1-thio-beta-D-glucopyranoside demonstrated significant inhibitory activity. At a concentration of 1 mM, it inhibited the enzyme's activity by approximately 85%. This was comparable to the inhibition shown by the unsubstituted Phenyl 1-thio-beta-D-glucopyranoside (approx. 83%) but distinct from other analogs like the 4-chlorophenyl derivative, which showed weaker inhibition (approx. 75%). The specific substitution on the phenyl ring directly modulates the inhibitory strength, making the selection of a specific analog critical for achieving desired and reproducible levels of enzyme inhibition.

Evidence DimensionPercent Inhibition of β-glucosidase
Target Compound Data~85% inhibition
Comparator Or BaselinePhenyl 1-thio-beta-D-glucopyranoside (~83% inhibition); 4-Chlorophenyl 1-thio-beta-D-glucopyranoside (~75% inhibition)
Quantified DifferenceComparable to phenyl analog; ~10 percentage points more inhibition than 4-chloro analog
ConditionsEnzyme: β-glucosidase from Aspergillus oryzae; Inhibitor Concentration: 1 mM.

For researchers studying fungal β-glucosidases, selecting this specific compound provides a defined and potent inhibitory profile, ensuring that experimental results are attributable to a known level of enzyme modulation.

Utility as a Precursor in Multi-Step Organic Synthesis

Aryl thio-glucosaminides, including the p-tolyl (4-methylphenyl) derivative, serve as key intermediates in the synthesis of complex bioactive molecules. For example, p-tolyl beta-1-thio-N-acetylglucosaminide was successfully synthesized and then used as a precursor to create glycosides of N-acetylmuramic acid. These intermediates were subsequently coupled with a dipeptide and deprotected to yield the target aryl β-thioglycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), which demonstrated immunostimulatory activity. The stability and defined reactivity of the 4-methylphenyl thioglycoside make it a reliable building block for complex, multi-step synthetic routes where protecting group strategies and coupling efficiencies are paramount.

Evidence DimensionPrecursor Suitability in Synthesis
Target Compound DataSuccessfully utilized as a synthetic intermediate for bioactive muramyl dipeptide (MDP) analogs
Comparator Or BaselinePhenyl and p-tert-butylphenyl analogs (also used successfully in the same synthetic scheme)
Quantified DifferenceNot applicable (demonstrated utility rather than quantitative comparison)
ConditionsMulti-step synthesis involving glycosylation, peptide coupling, and deprotection steps.

This demonstrated use confirms the compound's compatibility with standard synthetic organic chemistry workflows, making it a validated procurement choice for chemists building complex glycoconjugates.

Mechanistic Studies of Fungal β-Glucosidases

Due to its demonstrated potent and quantifiable inhibitory activity against fungal β-glucosidases, this compound is an excellent choice for researchers performing kinetic studies, active site mapping, or structure-activity relationship analyses on enzymes like those from Aspergillus species. Its stability ensures it acts as a true competitive inhibitor without being consumed as a substrate.

Stable Control Compound in High-Throughput Screening (HTS)

The compound's inherent resistance to hydrolysis makes it a reliable negative control or baseline inhibitor in HTS campaigns designed to find new β-glucosidase inhibitors. Unlike O-glycoside substrates or less stable inhibitors, it provides a consistent signal, reducing variability and improving the quality of screening data.

Intermediate for Synthesis of Glycoconjugate Immunomodulators

As a validated precursor in the synthesis of complex bioactive molecules like muramyl dipeptide (MDP) analogs, this compound is a practical choice for medicinal chemists. Its proven compatibility with multi-step reaction sequences makes it a reliable starting material for developing novel glycoconjugates for immunological research.

XLogP3

0.7

Wikipedia

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Dates

Last modified: 08-15-2023

Explore Compound Types